Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)
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Overview
Description
“Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)” is a chemical compound. It is a variant of Morpholine, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)” is based on structures generated from information available in databases . The molecular formula is C6H13NO .Chemical Reactions Analysis
The synthesis of morpholines involves various chemical reactions. For instance, a number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported . In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs 2 CO 3 -mediated cyclization was demonstrated .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 115.1735 . It is miscible in water and has a boiling point of 129 °C (264 °F; 402 K) .Mechanism of Action
The mechanism of action of Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can undergo nucleophilic substitution reactions with electrophilic compounds, such as alkyl halides and acyl chlorides.
Biochemical and Physiological Effects
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also harmful if ingested or inhaled.
Advantages and Limitations for Lab Experiments
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) has several advantages for lab experiments. It is a versatile building block for the synthesis of various organic compounds. Additionally, it is a readily available and cost-effective chemical. However, it has limitations due to its toxicity and potential health hazards. Proper safety measures must be taken when handling this compound.
Future Directions
There are several future directions for research on Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)). One direction is to study its mechanism of action in more detail. Additionally, its potential as a solvent for various chemical reactions can be explored. Further research can also be conducted on its toxicity and potential health hazards, which can help in developing safety protocols for handling this compound.
Conclusion
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) is a versatile chemical compound that has several applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can help in developing safer and more efficient protocols for its use in various scientific applications.
Synthesis Methods
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) can be synthesized by the reaction of morpholine with acetylacetone and formaldehyde. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through distillation or recrystallization.
Scientific Research Applications
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is used as a solvent in the chemical industry.
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) involves the reaction of morpholine with acetylacetone and 2,6-dimethylbenzaldehyde in the presence of a catalyst to form the desired compound.", "Starting Materials": ["Morpholine", "Acetylacetone", "2,6-dimethylbenzaldehyde", "Catalyst"], "Reaction": ["Step 1: Mix morpholine, acetylacetone, and 2,6-dimethylbenzaldehyde in a reaction flask", "Step 2: Add a catalyst to the mixture and stir at room temperature for several hours", "Step 3: Heat the mixture under reflux for several hours", "Step 4: Allow the mixture to cool and filter the resulting solid", "Step 5: Wash the solid with a suitable solvent and dry under vacuum to obtain the desired compound."] } | |
CAS RN |
115614-51-2 |
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.213 |
IUPAC Name |
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9(8(3)10)5-7(2)11-6/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
ITBIIJTXOBWJPI-KNVOCYPGSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C |
synonyms |
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) |
Origin of Product |
United States |
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